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molecular formula C14H16ClN3O2 B8371695 7-chloro-N-(oxan-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxamide

7-chloro-N-(oxan-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxamide

Cat. No. B8371695
M. Wt: 293.75 g/mol
InChI Key: UUKZHVDKTAQDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589206B2

Procedure details

A mixture of 7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (tetrahydro-pyran-4-ylmethyl)-amide (20 mg), 3-chloroaniline (15 ul), and methanesulfonic acid (9 ul) in 1,4-dioxane (0.5 ml) was heated under microwave conditions at 180° C. for 30 minutes. The solid mass obtained was dissolved in methanol, transferred to a round bottom flask and evaporated. The residue was partitioned between ethyl acetate and 5% sodium hydrogen carbonate solution whereby the title compound remained as a solid at the interface. The solid was filtered off, and washed with 5% sodium hydrogen carbonate solution, water and diethyl ether, then sucked dry and dried at 60° C. under vacuum to afford the title compound (17 mg).
Quantity
15 μL
Type
reactant
Reaction Step One
Quantity
9 μL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7][NH:8][C:9]([C:11]2[C:12]3[CH:20]=[CH:19][NH:18][C:13]=3[C:14](Cl)=[N:15][CH:16]=2)=[O:10])[CH2:3][CH2:2]1.[Cl:21][C:22]1[CH:23]=[C:24]([CH:26]=[CH:27][CH:28]=1)[NH2:25].CS(O)(=O)=O>O1CCOCC1.CO>[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7][NH:8][C:9]([C:11]2[C:12]3[CH:20]=[CH:19][NH:18][C:13]=3[C:14]([NH:25][C:24]3[CH:26]=[CH:27][CH:28]=[C:22]([Cl:21])[CH:23]=3)=[N:15][CH:16]=2)=[O:10])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
O1CCC(CC1)CNC(=O)C=1C2=C(C(=NC1)Cl)NC=C2
Name
Quantity
15 μL
Type
reactant
Smiles
ClC=1C=C(N)C=CC1
Name
Quantity
9 μL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
0.5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid mass obtained
CUSTOM
Type
CUSTOM
Details
transferred to a round bottom flask
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and 5% sodium hydrogen carbonate solution whereby the title compound
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with 5% sodium hydrogen carbonate solution, water and diethyl ether
CUSTOM
Type
CUSTOM
Details
sucked dry
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under vacuum

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)CNC(=O)C=1C2=C(C(=NC1)NC1=CC(=CC=C1)Cl)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 17 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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